molecular formula C9H5BrFNO2 B1407909 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one CAS No. 1438268-39-3

3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one

Cat. No.: B1407909
CAS No.: 1438268-39-3
M. Wt: 258.04 g/mol
InChI Key: YZYHLIYVVZFYPI-UHFFFAOYSA-N
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Description

3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one is a quinoline derivative characterized by the presence of bromine, fluorine, and hydroxyl groups on its molecular structure. Quinolines are heterocyclic aromatic organic compounds with significant biological and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent halogenation and hydroxylation steps introduce the bromine and hydroxyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.

  • Reduction: The compound can be reduced to form corresponding amines.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Amines.

  • Substitution: Alkylated or arylated quinolines.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for binding to specific biological targets, aiding in the development of new therapeutic agents.

Medicine: In the medical field, derivatives of this compound are being explored for their antiviral, antibacterial, and anticancer properties. The compound's ability to interact with various biological pathways makes it a candidate for drug development.

Industry: Beyond research, this compound finds applications in the chemical industry, where it is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, but often include interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

  • 8-Hydroxyquinoline

  • 3-Bromoquinoline

  • 8-Fluoroquinoline

Uniqueness: 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one stands out due to its unique combination of halogen atoms and hydroxyl group, which confer distinct chemical properties and reactivity compared to its analogs. This combination allows for a broader range of chemical transformations and biological activities.

Properties

IUPAC Name

3-bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-6-8(13)4-2-1-3-5(11)7(4)12-9(6)14/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYHLIYVVZFYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C(=C2O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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